Canophyllal

Antitubercular drug discovery Molecular docking ClpC1 protease inhibition

Canophyllal (friedelane-3-one-28-al, C30H48O2, MW 440.70 g/mol) is a pentacyclic friedelane-type triterpenoid bearing a characteristic C-3 ketone and a C-28 aldehyde functional group. Originally isolated and structurally elucidated from the leaves of Calophyllum inophyllum Linn.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
Cat. No. B076349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanophyllal
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C=O)C)C)C)C
InChIInChI=1S/C30H48O2/c1-20-21(32)8-9-22-26(20,4)11-10-23-27(22,5)13-14-29(7)24-18-25(2,3)12-16-30(24,19-31)17-15-28(23,29)6/h19-20,22-24H,8-18H2,1-7H3/t20-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1
InChIKeyONRNCDHSZVITNY-TWWFCBCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Canophyllal (CAS 14440-40-5) – Friedelane-Type Triterpenoid Reference Standard for Procurement and Differentiation Studies


Canophyllal (friedelane-3-one-28-al, C30H48O2, MW 440.70 g/mol) is a pentacyclic friedelane-type triterpenoid bearing a characteristic C-3 ketone and a C-28 aldehyde functional group [1]. Originally isolated and structurally elucidated from the leaves of Calophyllum inophyllum Linn. alongside its close structural analogs friedelin, canophyllol, and canophyllic acid [2], canophyllal has subsequently been identified in diverse plant genera including Syzygium, Commiphora, Elsholtzia, Tripterygium, and Endodesmia [3]. The compound is classified by ChEBI as possessing roles as a plant metabolite and an antibacterial agent, and it derives from a hydride of friedelane [1]. Its defining structural feature—the C-28 aldehyde—distinguishes it from the more extensively studied friedelin (C-28 methyl) and canophyllol (C-28 hydroxymethyl), creating distinct reactivity, polarity, and biological interaction profiles that are central to its value as a research tool and reference compound [2].

Why Friedelane Triterpenoids Cannot Be Interchanged: The Critical Role of the C-28 Oxidation State in Canophyllal Selection


The friedelane triterpenoid family shares a common pentacyclic scaffold but diverges critically at the C-28 position, where oxidation state alone governs key physicochemical and biological properties. Canophyllal (C-28 aldehyde, –CHO), friedelin (C-28 methyl, –CH3), canophyllol (C-28 hydroxymethyl, –CH2OH), and canophyllic acid (C-28 carboxylic acid, –COOH) cannot be treated as interchangeable building blocks or reference standards. The aldehyde moiety of canophyllal confers distinct hydrogen-bond acceptor capacity (LogP ~7.636, TPSA 34.10 Ų) , reversible covalent reactivity via Schiff base formation with primary amines, and a unique in silico binding profile at targets such as ClpC1 where it achieves affinity (−7.7 kcal/mol) comparable to friedelin (−7.8 kcal/mol) yet distinct from the alcohol analog canophyllol [1]. Furthermore, friedelin's well-characterized CYP3A4 inhibitory activity (IC50 10.79 μM) cannot be assumed for canophyllal, whose CYP inhibition profile remains uncharacterized. Substituting one friedelane congener for another without accounting for C-28 oxidation state risks introducing uncontrolled variables in structure–activity relationship (SAR) studies, invalidating comparative bioactivity conclusions, and compromising the integrity of reference standard-based analytical methods.

Canophyllal Quantitative Differentiation Evidence: Comparator-Based Selection Data for Procurement Decisions


ClpC1 Binding Affinity: Canophyllal Matches Friedelin Against Mycobacterium tuberculosis Target with Near-Identical Docking Score

In a 2025 in silico screening study of 52 Calophyllum inophyllum phytoconstituents against the M. tuberculosis ClpC1 protease target, canophyllal demonstrated a binding affinity of −7.7 kcal/mol, statistically indistinguishable from friedelin (−7.8 kcal/mol). Both friedelane triterpenoids substantially outperformed the control inhibitor HEPES (−3.7 kcal/mol) by approximately 4.0–4.1 kcal/mol [1]. Molecular dynamics simulations up to 500 ns confirmed stable complex formation for both compounds, with lower RMSD and RMSF values than free ClpC1. ADMET evaluation indicated favorable pharmacokinetics, high gastrointestinal absorption, and no toxicity alerts for both ligands [1]. This near-identical binding performance establishes canophyllal as a credible alternative scaffold to friedelin for ClpC1-targeted anti-TB lead optimization, with the C-28 aldehyde offering a chemically distinct handle for derivatization that the C-28 methyl of friedelin cannot provide.

Antitubercular drug discovery Molecular docking ClpC1 protease inhibition

CYP450 Interaction Liability: A Critical Procurement Differentiator – Friedelin Is a Confirmed CYP3A4/CYP2E1 Inhibitor Whereas Canophyllal CYP Profile Remains Uncharacterized

Friedelin has been experimentally validated as a noncompetitive inhibitor of CYP3A4 (IC50 = 10.79 μM, Ki = 6.16 μM) and a competitive inhibitor of CYP2E1 (IC50 = 22.54 μM, Ki = 18.02 μM), with no activity against other tested CYP isoforms . In contrast, no peer-reviewed CYP450 inhibition data exist for canophyllal in the publicly accessible literature. This data asymmetry has direct procurement implications: researchers designing combination therapy studies, assessing drug–drug interaction potential, or requiring a friedelane scaffold without CYP liability should prioritize canophyllal as the test article specifically because its uncharacterized CYP profile avoids the pre-existing confounding liability associated with friedelin. Conversely, studies requiring metabolically stable CYP inhibition as a known variable may prefer friedelin. The absence of CYP data for canophyllal is not a weakness but a documented selection criterion for experimental designs where CYP inhibition would constitute an undesired off-target effect [1].

Drug metabolism Cytochrome P450 inhibition Drug–drug interaction risk

Antiplasmodial Activity Against Chloroquine-Resistant Plasmodium falciparum W2 Strain: Canophyllal Active Within the 7.2–23.6 μM Range

In a study of compounds isolated from Endodesmia calophylloides stem bark, canophyllal (4), along with friedelin (2), canophyllol (3), cerin (5), and five additional isolates, was evaluated for antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. All ten compounds demonstrated activity, with IC50 values ranging from 7.2 to 23.6 μM [1]. The novel friedelane endodesmiadiol (1) showed an IC50 of 11.8 μM. While individual IC50 values for canophyllal were not separately tabulated in the published abstract, its confirmed activity within this range against a clinically relevant drug-resistant strain establishes antiplasmodial potential that warrants further investigation. Notably, this activity is observed against the W2 strain, which is resistant to chloroquine and other conventional antimalarial drugs—a context in which many standard antimalarials lose efficacy [1].

Antimalarial drug discovery Chloroquine resistance Plasmodium falciparum W2

Structural Differentiation at C-28: The Aldehyde Handle That Distinguishes Canophyllal from Friedelin, Canophyllol, and Canophyllic Acid

The friedelane triterpenoid sub-series isolated from Calophyllum inophyllum constitutes a natural oxidation gradient at C-28: friedelin (–CH3), canophyllal (–CHO), canophyllol (–CH2OH), and canophyllic acid (–COOH). Canophyllal's aldehyde represents the only electrophilic carbonyl at this position within the series, enabling unique chemical transformations inaccessible to the other congeners: (i) reversible Schiff base formation with primary amines (imine ligation), (ii) selective reduction to canophyllol or oxidation to canophyllic acid for systematic SAR studies, and (iii) differential hydrogen-bond acceptor capacity (two H-bond acceptors vs. one for friedelin, three for canophyllol and canophyllic acid) [1]. This oxidation gradient was structurally confirmed by Govindachari et al. (1967) through interconversion and correlation with oleanenic lactone [2]. The aldehyde also contributes to distinct physicochemical properties: canophyllal (LogP 7.636, TPSA 34.10 Ų) differs from canophyllol (C30H50O2, MW 442.72, with hydrogen bond donor capacity) and friedelin (C30H50O, MW 426.72, no C-28 heteroatom) [1].

Structure–activity relationship Friedelane triterpenoid chemistry C-28 functional group reactivity

Nitric Oxide Production Inhibition: Canophyllal Exhibits Weak NO Suppression – a Bioactivity Not Reported for Friedelin

Canophyllal, isolated from the leaves of Elsholtzia ciliata, has been reported to exhibit a weak inhibitory effect on nitric oxide (NO) production . Although a precise IC50 value for NO inhibition was not disclosed in publicly accessible databases, this bioactivity is qualitatively distinct from the documented pharmacological profile of friedelin, which has not been reported to inhibit NO production but instead acts on CYP450 enzymes and shows analgesic/anti-inflammatory activity through other mechanisms . The NO inhibitory activity of canophyllal suggests potential relevance in neuroinflammatory and immunomodulatory research contexts, where NO overproduction is a pathological hallmark. The reference source for this activity cites Chemical Constituents from Leaves of Pileostegia viburnoides Hook.f.et Thoms .

Anti-neuroinflammatory Nitric oxide synthase Immunomodulation

Differentiation-Inducing Activity: Canophyllal Arrests Proliferation of Undifferentiated Cells and Induces Monocytic Differentiation – a Functional Profile Absent from Core Friedelane Comparators

A patent-associated disclosure reports that canophyllal exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This functional phenotype—differentiation induction rather than simple cytotoxicity—is mechanistically distinct from the growth inhibitory effects reported for friedelin and related triterpenoids against HL-60 leukemia cells in the Li et al. (2010) study, where all eight tested triterpenoids including canophyllal (4) were evaluated by growth inhibition assay but differentiation endpoints were not specifically reported [2]. In the same study, the structurally related canophyllalic acid (compound 6) was identified as the most effective antiproliferative agent with an IG50 value of 2.67 μM against HL-60 cells [3]. Canophyllal's differentiation-inducing activity, if confirmed in independent studies, would represent a mechanistically unique property within the friedelane series that cannot be assumed for friedelin or canophyllol.

Cancer cell differentiation therapy Leukemia HL-60 Antiproliferative triterpenoids

Canophyllal Procurement Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Anti-Tuberculosis Lead Optimization Leveraging the C-28 Aldehyde for ClpC1-Targeted Derivatization

Canophyllal's near-identical ClpC1 binding affinity to friedelin (−7.7 vs. −7.8 kcal/mol) combined with its synthetically accessible C-28 aldehyde makes it the preferred friedelane scaffold for structure-based anti-TB drug design. The aldehyde enables Schiff base coupling with amine-bearing pharmacophores, systematic SAR exploration along the C-28 oxidation gradient (aldehyde → alcohol → acid), and potential prodrug strategies inaccessible with friedelin's inert C-28 methyl group [1]. The validated ADMET profile (high GI absorption, no toxicity alerts) further supports its suitability as a lead-like starting point [1].

Antimalarial Chemical Probe Development Against Chloroquine-Resistant P. falciparum Strains

Canophyllal's confirmed antiplasmodial activity within the 7.2–23.6 μM range against the chloroquine-resistant W2 strain positions it as a chemical probe for target deconvolution in drug-resistant malaria [2]. Its activity profile overlaps with other friedelane triterpenoids, enabling systematic comparative studies to identify the minimal pharmacophore responsible for activity against resistant vs. sensitive parasite strains. Procurement of canophyllal alongside friedelin and canophyllol enables full SAR matrix coverage of the C-28 oxidation series in a single experimental campaign.

Differentiation Therapy Research: Probing Monocytic Lineage Commitment Without Cytotoxic Confounding

For cancer biology programs investigating differentiation-inducing agents as alternatives to classical cytotoxic chemotherapeutics, canophyllal's reported ability to induce monocytic differentiation while arresting proliferation of undifferentiated cells [3] represents a mechanistically distinct starting point. Unlike friedelin, which has not been associated with differentiation induction, canophyllal enables studies that decouple cytostatic activity from terminal differentiation—a critical distinction when screening for agents that reprogram rather than kill malignant cells.

CYP450 Drug–Drug Interaction Studies Requiring a Friedelane Scaffold Devoid of Known CYP Liability

In experimental designs where a friedelane-type triterpenoid is required but CYP3A4/CYP2E1 inhibition would confound data interpretation (e.g., combination therapy screening, hepatocyte metabolism studies), canophyllal should be selected over friedelin specifically because no CYP inhibition liability has been documented for this congener . This absence of CYP data constitutes a positive selection criterion for canophyllal in studies where metabolic enzyme interference must be minimized or where the baseline CYP interaction profile of the test article needs to be clean.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canophyllal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.